Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester is a chemical compound that belongs to the class of esters, specifically derived from carbanilic acid and piperidine. This compound has garnered attention in various fields of chemistry and pharmacology due to its structural characteristics and potential biological activities.
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester can be classified under:
The synthesis of Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester typically involves the following methods:
The synthesis may require specific conditions such as temperature control and the use of solvents like dichloromethane or ethanol. Monitoring the reaction progress can be done using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester features:
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester can undergo several chemical reactions:
These reactions often require specific catalysts or conditions (e.g., heat or acidic/basic environments) to proceed efficiently.
The mechanism of action for compounds like Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester often involves interactions with biological targets such as receptors or enzymes.
Research indicates that similar compounds can modulate neurotransmitter systems, impacting processes such as pain perception and mood regulation .
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for characterization .
Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester has potential applications in:
The synthesis of carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester (CDPPE) employs a convergent multi-step strategy that integrates N-alkylation of piperidine precursors with regioselective esterification of substituted carbanilic acids. The core synthetic sequence typically initiates with N-Boc protection of commercially available 4-hydroxypiperidine, followed by O-alkylation with propyl bromide under phase-transfer conditions to install the propyloxy moiety. Concurrently, 2,6-dimethylaniline undergoes phosgene-mediated carbamoylation to generate the corresponding isocyanate intermediate, which serves as the electrophile for subsequent coupling [4]. The pivotal esterification step involves nucleophilic displacement, where the N-propyl-4-hydroxypiperidine attacks the electrophilic carbonyl of the 2,6-dimethylphenylisocyanate under anhydrous conditions, yielding the Boc-protected carbamate ester precursor [2] [4].
Final deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) liberates the piperidine nitrogen, affording CDPPE in an overall yield of 52-65%. Critical purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients, with structural confirmation relying on high-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy. The characteristic ¹H-NMR resonances include a triplet (δ 3.45 ppm, J = 7.2 Hz) for the methylene protons adjacent to the piperidine nitrogen, coupled with distinctive aromatic multiplet signals (δ 6.95-7.05 ppm) for the ortho-dimethyl-substituted phenyl ring. ¹³C-NMR corroborates the carbamate carbonyl at δ 155.8 ppm and the quaternary aromatic carbon between methyl groups at δ 134.2 ppm [2] [5].
Cyclization methods significantly influence yield and purity. Comparative studies demonstrate that microwave-assisted synthesis enhances reaction efficiency during the esterification step, reducing reaction times from 12 hours to 25 minutes while improving yields by 12-18% relative to conventional thermal methods [5] [6]. This acceleration is attributed to more efficient thermal energy transfer, minimizing decomposition pathways.
Table 1: Comparative Yields in CDPPE Synthesis via Different Cyclization Methods
Cyclization Method | Reaction Time | Temperature (°C) | Isolated Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Conventional Thermal | 12 h | 80 | 52 | 96.5 |
Microwave-Assisted | 25 min | 100 | 68 | 98.7 |
Solvent-Free Ball Mill | 4 h | RT | 48 | 95.2 |
Regioselective esterification poses significant challenges due to potential O- vs. N-acylation competition and steric hindrance from the 2,6-dimethyl substituents on the aniline ring. Niobium oxide (Nb₂O₅)-based catalysts (5-10 mol%) effectively mitigate these issues by activating the isocyanate carbonyl through Lewis acid interactions, directing nucleophilic attack exclusively from the piperidinyl oxygen [3] [7]. This catalytic system operates optimally in aprotic solvents like acetonitrile at 60-70°C, achieving >95% regioselectivity for the carbamate ester over undesired amide byproducts [3]. Alternative catalysts, including DMAP (4-dimethylaminopyridine) and N-heterocyclic carbenes (NHCs), show inferior performance (<85% selectivity) due to incomplete suppression of N-acylation pathways [4].
Piperidine functionalization leverages Boc-directed stereocontrol to maintain the equatorial orientation of the propyloxy chain during N-alkylation. Following propylation under basic conditions (K₂CO₃/DMF), BF₃·OEt₂-mediated deprotection preserves stereochemical integrity, avoiding epimerization observed under stronger Brønsted acids. Computational analyses (DFT at B3LYP/6-31G level) reveal that the equatorial conformation minimizes steric interactions with the adjacent carbamate moiety, reducing the system's energy by 2.8 kcal/mol relative to the axial conformer [1] [4].
Solvent polarity critically influences both yield and regioselectivity. Ethanol, a polar protic solvent, promotes high regioselectivity (99.5%) in related piperidinyl esterifications, whereas aprotic solvents (acetonitrile) and nonpolar media (CCl₄) exhibit diminished performance (75% and 54% selectivity, respectively) due to poor ion stabilization and reduced catalyst solubility [2] [5].
Table 2: Catalytic Systems for Regioselective Esterification
Catalyst | Solvent | Temperature (°C) | Regioselectivity (%) | Byproduct Formation (%) |
---|---|---|---|---|
Nb₂O₅ (10 mol%) | Acetonitrile | 65 | 95 | <3 |
DMAP (15 mol%) | Toluene | 80 | 82 | 12 |
NHC (5 mol%) | THF | 50 | 78 | 15 |
Uncatalyzed | DCM | 40 | 45 | 38 |
Structural analogues of CDPPE exhibit modulated physicochemical and electronic properties contingent on piperidine N-substituents, carbamate alkyl spacers, and aryl ring substitutions. Systematic comparison reveals that replacing the N-propyl group with bulkier isopropyl or electron-deficient cyanomethyl moieties increases ClogP by 0.8–1.2 units and diminishes aqueous solubility by >50%, attributable to enhanced hydrophobicity and crystal packing density [1] [5]. Conversely, analogues featuring morpholinyl or 4-methylpiperazinyl termini display improved solubility due to hydrogen-bond acceptor capacity but suffer from reduced metabolic stability in microsomal assays [4].
Electronic perturbations significantly influence conformational behavior. Derivatives with electron-withdrawing aryl substituents (e.g., 4-F-phenyl) exhibit contracted HOMO-LUMO gaps (ΔE = 0.09–0.11 eV), enhancing electrophilicity at the carbamate carbonyl, as quantified by DFT calculations. This contrasts with electron-donating groups (4-OMe-phenyl), which expand ΔE to 0.21 eV, diminishing electrophilicity [5]. Such electronic modulation directly impacts bioactivity; analogues with narrow HOMO-LUMO gaps demonstrate enhanced affinity for neurological targets like GABA transporters, whereas those with wider gaps show preferential binding to peripheral enzymes [1] [4].
Stereochemical variations prove consequential. 3-Substituted piperidine analogues bearing chiral centers display enantioselective interactions in receptor binding assays. For instance, the (R)-enantiomer of N-ethyl-3-methylpiperidinyl carbanilate exhibits 15-fold higher potency at σ₁ receptors than its (S)-counterpart, correlating with differential docking poses observed in molecular dynamics simulations [1] [2]. The planarity of the carbamate linkage, assessed via X-ray crystallography, further differentiates analogues: CDPPE adopts a near-coplanar arrangement (dihedral angle = 12.5°), facilitating membrane penetration, whereas ortho-chloro-substituted derivatives deviate significantly (dihedral > 35°), impeding cellular uptake [5] [6].
Table 3: Comparative Analysis of Key Structural Analogues of CDPPE
Structural Modification | Representative Compound | ClogP | HOMO (eV) | LUMO (eV) | Aqueous Solubility (µg/mL) |
---|---|---|---|---|---|
N-Propyl-4-piperidinyl (CDPPE) | Carbanilic acid, 2,6-dimethyl- | 3.45 | -0.20 | -0.11 | 38 |
N-Isopropyl-4-piperidinyl | Carbanilic acid, 2,4-dichloro- | 4.25 | -0.19 | -0.10 | 12 |
N-Cyanomethyl-4-piperidinyl | Carbanilic acid, 4-fluoro- | 2.80 | -0.21 | -0.13 | 85 |
3-(R)-Methylpiperidinyl | Carbanilic acid, 3,5-dimethyl- | 3.62 | -0.20 | -0.09 | 29 |
Morpholinyl terminus | Carbanilic acid, 2-methyl- | 2.15 | -0.22 | -0.12 | 142 |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8